acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
(3E)-N-(furan-2-ylmethyl)-3-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a hydrazinylidene group, and a butanamide backbone, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Acylation: The furan-2-ylmethyl intermediate is then acylated using an appropriate acylating agent to introduce the acyl group.
Hydrazine Formation: The acylated intermediate is reacted with hydrazine to form the hydrazinylidene group.
Final Coupling: The hydrazinylidene intermediate is then coupled with the butanamide backbone under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Hydrazine derivatives such as (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}butanamide).
Substitution: Substituted furan derivatives depending on the reagents used.
Scientific Research Applications
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide: shares similarities with other hydrazinylidene and furan-containing compounds.
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide: is unique due to its specific combination of functional groups and structural features.
Uniqueness
- The presence of both the furan ring and the hydrazinylidene group in the same molecule provides unique chemical properties and reactivity.
- The specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H22N4O4 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
N'-[(E)-[4-(furan-2-ylmethylamino)-4-oxobutan-2-ylidene]amino]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C15H22N4O4/c1-10(2)8-17-14(21)15(22)19-18-11(3)7-13(20)16-9-12-5-4-6-23-12/h4-6,10H,7-9H2,1-3H3,(H,16,20)(H,17,21)(H,19,22)/b18-11+ |
InChI Key |
AFCXLNKGQWYXFA-WOJGMQOQSA-N |
Isomeric SMILES |
CC(C)CNC(=O)C(=O)N/N=C(\C)/CC(=O)NCC1=CC=CO1 |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN=C(C)CC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
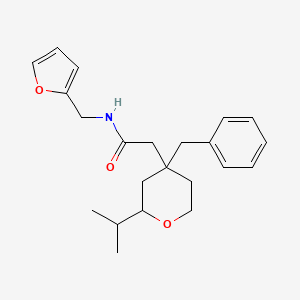
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
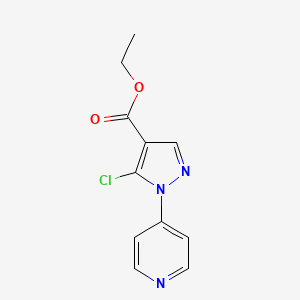


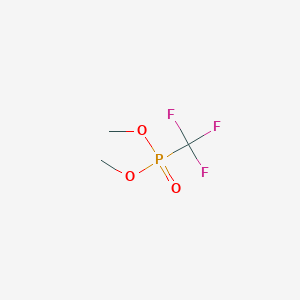
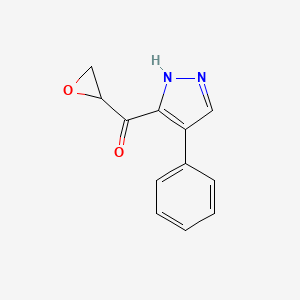

![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)

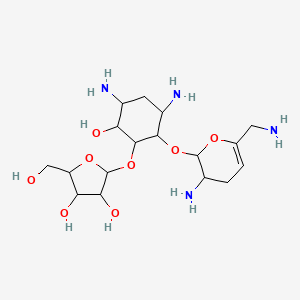
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)
